(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol
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Overview
Description
(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopentadiene and pyridine derivatives, which undergo cycloaddition reactions to form the desired fused ring system. The reaction conditions often include the use of catalysts such as palladium or nickel, and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly common in industrial settings.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of fully saturated derivatives. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom of the pyridine ring. Electrophilic substitution reactions can be facilitated using reagents such as alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated cyclopentane-pyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
(S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in a six-membered ring.
Cyclopentane: A saturated five-membered ring compound.
Pyrazolo[3,4-b]pyridines: Compounds with a fused pyrazole and pyridine ring system, known for their biological activity.
Uniqueness: (S)-6,7-Dihydro-5H-cyclopenta[c]pyridin-5-ol is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H9NO |
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Molecular Weight |
135.16 g/mol |
IUPAC Name |
(5S)-6,7-dihydro-5H-cyclopenta[c]pyridin-5-ol |
InChI |
InChI=1S/C8H9NO/c10-8-2-1-6-5-9-4-3-7(6)8/h3-5,8,10H,1-2H2/t8-/m0/s1 |
InChI Key |
OLQNADLOODXWQI-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1O)C=CN=C2 |
Canonical SMILES |
C1CC2=C(C1O)C=CN=C2 |
Origin of Product |
United States |
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